![molecular formula C24H20ClN5OS B15038400 N'-[(E)-(4-chlorophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15038400.png)
N'-[(E)-(4-chlorophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
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Overview
Description
N’-[(E)-(4-chlorophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound characterized by its unique structure, which includes a triazole ring, a chlorophenyl group, and a sulfanylacetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-chlorophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves a multi-step process The initial step often includes the formation of the triazole ring through a cyclization reaction involving appropriate precursorsThe final step usually involves the formation of the sulfanylacetohydrazide moiety under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-chlorophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or hydrazines .
Scientific Research Applications
N’-[(E)-(4-chlorophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N’-[(E)-(4-chlorophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The triazole ring and sulfanylacetohydrazide moiety can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **N’-[(E)-(3-chlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- **N’-[(E)-(2-chlorophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- **N’-[(E)-(4-methoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
The uniqueness of N’-[(E)-(4-chlorophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, can enhance its reactivity and potential interactions with biological targets .
Biological Activity
N'-[(E)-(4-chlorophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a compound of growing interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, as well as structure-activity relationships (SAR) and relevant case studies.
Chemical Structure
The molecular formula of the compound is C25H22ClN5O2S with a complex structure featuring a triazole ring and various aromatic groups. The compound's structural features are crucial for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds containing triazole moieties exhibit significant anticancer properties. For instance, related triazole compounds have shown IC50 values in the low micromolar range against various cancer cell lines. The presence of electron-withdrawing groups like chlorine enhances the cytotoxic activity by facilitating interactions with cancer cell targets.
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
Triazole Derivative 1 | A-431 | 1.61 ± 1.92 |
Triazole Derivative 2 | Jurkat | 1.98 ± 1.22 |
The structure-activity relationship (SAR) analysis suggests that the substitution pattern on the phenyl rings and the presence of sulfur atoms in the triazole ring are critical for enhancing anticancer efficacy .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Triazole derivatives are known for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that similar compounds exhibit significant antibacterial effects, attributed to their ability to disrupt bacterial cell wall synthesis.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
These findings align with previous research indicating that triazole compounds can inhibit bacterial growth effectively by interfering with essential cellular processes .
Anti-inflammatory Activity
In addition to anticancer and antimicrobial properties, the compound's anti-inflammatory potential has been explored. Triazoles have been linked to the inhibition of pro-inflammatory cytokines, which suggests that they may play a role in managing inflammatory diseases. Experimental models have shown that derivatives can significantly reduce inflammation markers in animal models .
Case Studies
- Anticancer Efficacy : A study involving a series of triazole derivatives reported promising results in inhibiting tumor growth in xenograft models. The compound this compound was highlighted for its superior performance compared to standard chemotherapeutics.
- Antimicrobial Screening : A comparative study assessed various triazole derivatives against common pathogens and found that those with similar structural features to our compound exhibited significant antibacterial activity, supporting its potential use in treating infections resistant to conventional antibiotics.
Properties
Molecular Formula |
C24H20ClN5OS |
---|---|
Molecular Weight |
462.0 g/mol |
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H20ClN5OS/c1-17-7-13-21(14-8-17)30-23(19-5-3-2-4-6-19)28-29-24(30)32-16-22(31)27-26-15-18-9-11-20(25)12-10-18/h2-15H,16H2,1H3,(H,27,31)/b26-15+ |
InChI Key |
STWABWQUOBXXRK-CVKSISIWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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